molecular formula C18H19ClN2O2 B5523533 N'-(2-chlorobenzylidene)-2-(4-isopropylphenoxy)acetohydrazide

N'-(2-chlorobenzylidene)-2-(4-isopropylphenoxy)acetohydrazide

Cat. No.: B5523533
M. Wt: 330.8 g/mol
InChI Key: OUJIWJVDDYIICD-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2-chlorobenzylidene)-2-(4-isopropylphenoxy)acetohydrazide is a useful research compound. Its molecular formula is C18H19ClN2O2 and its molecular weight is 330.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.1135055 g/mol and the complexity rating of the compound is 393. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Anticancer Activity : A compound closely related to N'-(2-chlorobenzylidene)-2-(4-isopropylphenoxy)acetohydrazide, namely N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, has been synthesized and shown to have anticancer activity. This was demonstrated through molecular docking analysis targeting the VEGFr receptor, a significant target in cancer therapy (Sharma et al., 2018).

  • Anti-inflammatory Applications : A series of N-arylidene-2-(4-chloro-2-(2-fluoro or chlorophenoxy)phenyl)acetic acid hydrazides, which are structurally related to the compound of interest, demonstrated moderate to excellent anti-inflammatory activity. This was evident in the carrageenan-induced rat paw edema assay, indicating their potential in treating inflammatory conditions (Nakhostin et al., 2016).

  • Potential Pesticides : Derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, which are structurally similar to the compound , have been characterized and identified as potential pesticides. This highlights the compound's potential use in agricultural applications (Olszewska et al., 2009).

  • Green Synthesis Applications : Research on 2-(2,4-dichlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide, a related compound, demonstrates its synthesis via a green strategy using ball milling. This method represents an environmentally friendly approach to synthesizing such compounds (Fekri & Zaky, 2014).

  • Antimicrobial and Antioxidant Properties : Certain novel substituted pyrazoles, derived from similar structures, have shown promising antimicrobial and antioxidant activities. This indicates the potential use of such compounds in the development of new antimicrobial agents (Hamada & Abdo, 2015).

  • Third-Order Nonlinear Optical Properties : A study on a derivative, 2-(4-chlorophenoxy)-N'-[(1E)-1-(4-methylphenyl) ethylidene] acetohydrazide, revealed interesting nonlinear optical properties. Such properties are significant in the field of photonics and optoelectronics (Purandara et al., 2019).

Properties

IUPAC Name

N-[(E)-(2-chlorophenyl)methylideneamino]-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2/c1-13(2)14-7-9-16(10-8-14)23-12-18(22)21-20-11-15-5-3-4-6-17(15)19/h3-11,13H,12H2,1-2H3,(H,21,22)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUJIWJVDDYIICD-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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